molecular formula C7H11F2N3O B3046947 5-((2,2-Difluoroethoxy)methyl)-1-methyl-1H-pyrazol-3-amine CAS No. 1328640-80-7

5-((2,2-Difluoroethoxy)methyl)-1-methyl-1H-pyrazol-3-amine

Cat. No.: B3046947
CAS No.: 1328640-80-7
M. Wt: 191.18
InChI Key: YFUDZAYEGHUYPS-UHFFFAOYSA-N
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Description

5-((2,2-Difluoroethoxy)methyl)-1-methyl-1H-pyrazol-3-amine: is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a difluoroethoxy group and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2,2-Difluoroethoxy)methyl)-1-methyl-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as 1,3-diketones or β-keto esters, under acidic or basic conditions.

    Introduction of the Difluoroethoxy Group: The difluoroethoxy group can be introduced via nucleophilic substitution reactions. For example, the reaction of a suitable pyrazole derivative with 2,2-difluoroethanol in the presence of a base like sodium hydride or potassium carbonate.

    Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole ring or the difluoroethoxy group, potentially leading to the formation of partially or fully reduced derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be employed.

    Substitution: Bases like sodium hydride or potassium carbonate, along with suitable alkylating or acylating agents, are commonly used.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Functionalized pyrazole derivatives with various substituents.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules:

Biology

    Biological Probes: It can be used as a probe to study biological processes involving pyrazole-containing compounds.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry

    Agricultural Chemicals: It may be explored for use in the development of new pesticides or herbicides.

Mechanism of Action

The mechanism of action of 5-((2,2-Difluoroethoxy)methyl)-1-methyl-1H-pyrazol-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoroethoxy group and the pyrazole ring can contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrazol-3-amine: Lacks the difluoroethoxy group, resulting in different chemical properties and reactivity.

    5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine: Contains a methoxy group instead of a difluoroethoxy group, leading to variations in polarity and biological activity.

    5-((2,2-Difluoroethoxy)methyl)-1H-pyrazol-3-amine: Lacks the methyl group, which can affect its steric and electronic properties.

Uniqueness

The presence of both the difluoroethoxy group and the methyl group in 5-((2,2-Difluoroethoxy)methyl)-1-methyl-1H-pyrazol-3-amine imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets

Properties

IUPAC Name

5-(2,2-difluoroethoxymethyl)-1-methylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N3O/c1-12-5(2-7(10)11-12)3-13-4-6(8)9/h2,6H,3-4H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUDZAYEGHUYPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)COCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801185110
Record name 1H-Pyrazol-3-amine, 5-[(2,2-difluoroethoxy)methyl]-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801185110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1328640-80-7
Record name 1H-Pyrazol-3-amine, 5-[(2,2-difluoroethoxy)methyl]-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1328640-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazol-3-amine, 5-[(2,2-difluoroethoxy)methyl]-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801185110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-((2,2-Difluoroethoxy)methyl)-1-methyl-1H-pyrazol-3-amine
Reactant of Route 2
5-((2,2-Difluoroethoxy)methyl)-1-methyl-1H-pyrazol-3-amine
Reactant of Route 3
5-((2,2-Difluoroethoxy)methyl)-1-methyl-1H-pyrazol-3-amine
Reactant of Route 4
5-((2,2-Difluoroethoxy)methyl)-1-methyl-1H-pyrazol-3-amine
Reactant of Route 5
5-((2,2-Difluoroethoxy)methyl)-1-methyl-1H-pyrazol-3-amine
Reactant of Route 6
5-((2,2-Difluoroethoxy)methyl)-1-methyl-1H-pyrazol-3-amine

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